5alpha-Androstane

Catalog No.
S575261
CAS No.
438-22-2
M.F
C19H32
M. Wt
260.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5alpha-Androstane

CAS Number

438-22-2

Product Name

5alpha-Androstane

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

InChI

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

QZLYKIGBANMMBK-UGCZWRCOSA-N

SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C

Synonyms

5 alpha-androstane, androstane, androstane, (5alpha)-isomer, androstane, (5beta)-isomer

Canonical SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3CC2)C

The exact mass of the compound 5alpha-Androstane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49000. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Supplementary Records. It belongs to the ontological category of androstane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Metabolite of Testosterone

5α-Androstane is formed through the breakdown of testosterone by the enzyme 5α-Reductase. This enzyme plays a crucial role in various tissues, including the prostate gland, scalp, and skin [Source: National Institutes of Health website on Androgens and Male Sexuality, ].

Precursor to Other Metabolites

While 5α-Androstane itself has weak androgenic properties, it can be further metabolized into other compounds with more significant biological effects. For instance, it can be converted to:

  • 5α-Androstane-3β,17β-diol (3β-Diol): This metabolite has been shown to influence the Hypothalamic-Pituitary-Adrenal (HPA) axis, which plays a vital role in the stress response. Studies suggest 3β-Diol might act through estrogen receptor beta (ERβ) to regulate stress hormone production ].

5alpha-Androstane is a saturated steroid compound characterized by its four-ring structure typical of steroids. It is derived from testosterone and serves as a precursor in the biosynthesis of various androgens. The compound is notable for its role in the metabolism of testosterone, particularly through the reduction of the double bond at the 4-position, resulting in a more stable structure. Its chemical formula is C19H32C_{19}H_{32}, and it exhibits significant biological activity related to androgenic processes.

5α-Androstane itself does not possess any significant biological activity. However, its derivatives, particularly those with functional groups attached at specific positions, can interact with various biological targets. For example, 5α-dihydrotestosterone (DHT), a derivative of 5α-Androstane, binds to the androgen receptor, regulating male sexual development and function []. Other derivatives might interact with estrogen receptors or other targets depending on their structure.

, primarily involving hydroxylation and esterification. For example, the Prévost reaction has been utilized to convert 5alpha-androst-2-ene into various esters, such as 5alpha-androstane-2β,3α-diol dibenzoate and 1α-iodo-5alpha-androstane-2β,3β-diol dibenzoate . Additionally, it can undergo oxidation to form metabolites like 5alpha-androstane-3beta,17alpha-diol, which is biologically active and involved in several physiological processes .

5alpha-Androstane exhibits significant biological activity, particularly in relation to androgenic effects. It functions as a metabolite of testosterone and has been implicated in the modulation of the hypothalamic-pituitary-adrenal axis. Studies indicate that its derivatives can influence stress responses by acting on estrogen receptors, particularly estrogen receptor beta . Furthermore, it has been shown to regulate gonadotropin secretion and may play a role in lipid metabolism and cell signaling pathways .

The synthesis of 5alpha-Androstane can be achieved through multiple methods:

  • Chemical Synthesis: This involves starting from steroid precursors such as testosterone or androstenedione, followed by reduction reactions to achieve the saturated structure.
  • Biochemical Synthesis: Enzymatic pathways in biological systems can also yield 5alpha-androstane through the action of specific reductases that convert testosterone.
  • Total Synthesis: Advanced synthetic routes have been developed using multi-step organic synthesis techniques to produce 5alpha-androstane from simpler organic compounds.

5alpha-Androstane finds applications in various fields:

  • Pharmaceuticals: It is studied for its potential therapeutic roles in hormone replacement therapies and treatments for androgen deficiency.
  • Endocrinology Research: Its metabolites are investigated for their roles in regulating endocrine functions and stress responses.
  • Sports Medicine: Due to its androgenic properties, it has been examined for its potential use in performance enhancement, although this raises ethical concerns regarding doping.

Research on interaction studies involving 5alpha-Androstane has highlighted its complex role in endocrine signaling. It interacts with androgen receptors and estrogen receptors, influencing various physiological pathways. For instance, its metabolite 5alpha-androstane-3beta,17beta-diol has been shown to modulate responses to stress by acting on estrogen receptor beta . Additionally, studies have indicated that it may affect the metabolism of other steroids through competitive inhibition or synergistic effects.

Several compounds share structural similarities with 5alpha-Androstane. Below is a comparison highlighting their unique characteristics:

Compound NameStructure CharacteristicsBiological Activity
Dihydrotestosterone (DHT)Derived from testosterone; potent androgenStrong androgenic effects
5alpha-Androstane-3beta,17beta-diolHydroxylated derivative; acts on estrogen receptorsModulates stress response
AndrosteroneHas a ketone group; less potent than DHTMild androgenic activity
TestosteroneUnsaturated steroid; primary male sex hormoneMajor role in male development

Each of these compounds exhibits unique properties and biological activities that differentiate them from 5alpha-Androstane while also highlighting its significance within the steroid hormone framework.

XLogP3

7.6

Melting Point

64.625 °C

UNII

KT649U81FE

Other CAS

438-22-2

Biological Half Life

46.77 Days

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Last modified: 08-15-2023

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